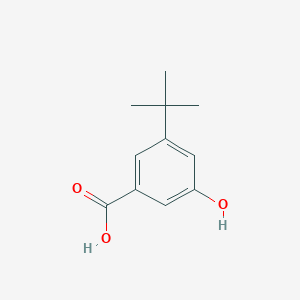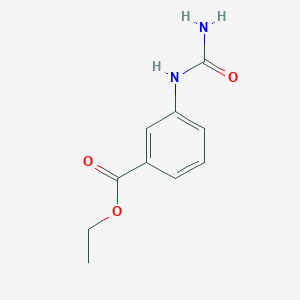
7-Bromo-1-methoxynaphthalene
Overview
Description
7-Bromo-1-methoxynaphthalene: is an organic compound with the molecular formula C11H9BrO . It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a methoxy group is substituted at the 1st position. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Methylation of 2-naphthol: One common method involves the bromination of 2-naphthol followed by methylation.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-1-methoxynaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with organoboron compounds to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used under mild conditions.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: 7-Bromo-1-methoxynaphthalene is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents due to its ability to form various bioactive compounds.
Industry:
Mechanism of Action
Comparison with Similar Compounds
- 1-Bromo-2-methoxynaphthalene
- 2-Bromo-1-methoxynaphthalene
- 1-Bromo-7-methoxynaphthalene
Comparison:
- Unique Reactivity: 7-Bromo-1-methoxynaphthalene is unique due to the position of the bromine and methoxy groups, which influence its reactivity and the types of reactions it can undergo. For example, the methoxy group at the 1st position increases the electron density on the aromatic ring, making it more reactive towards electrophiles compared to other isomers .
Properties
IUPAC Name |
7-bromo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPIORDWKIZDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619074 | |
| Record name | 7-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33295-53-3 | |
| Record name | 7-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
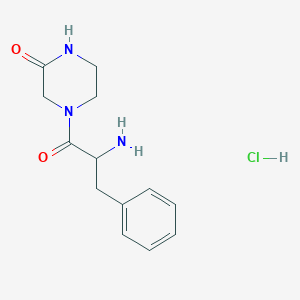
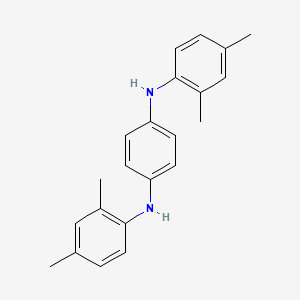

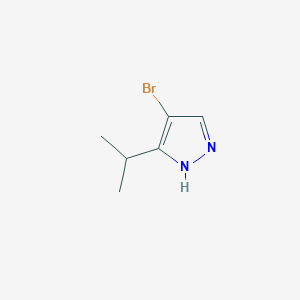
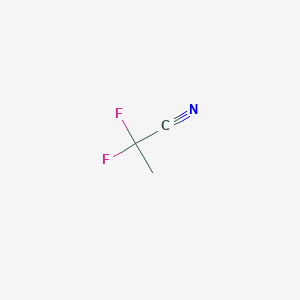
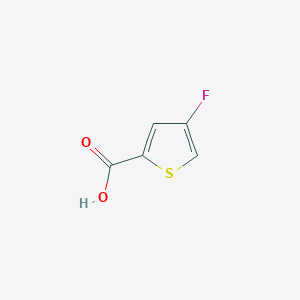
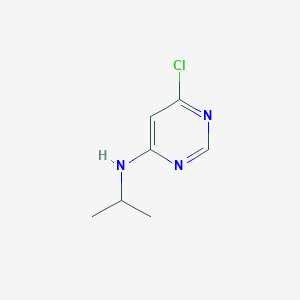
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
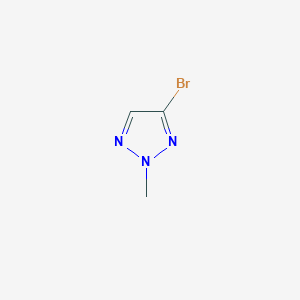
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)
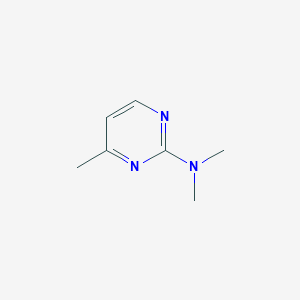
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)
